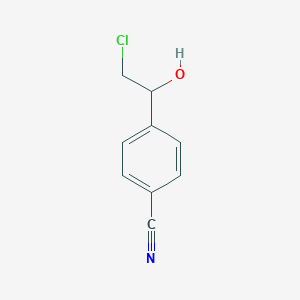
4-(2-Chloro-1-hydroxyethyl)benzonitrile
Beschreibung
4-(2-Chloro-1-hydroxyethyl)benzonitrile is a substituted benzonitrile derivative characterized by a chloro-hydroxyethyl moiety at the para position of the benzene ring. The compound combines a nitrile group with a polar 2-chloro-1-hydroxyethyl substituent, which likely influences its solubility, reactivity, and biological interactions.
Eigenschaften
CAS-Nummer |
16508-11-5 |
|---|---|
Molekularformel |
C9H8ClNO |
Molekulargewicht |
181.62 g/mol |
IUPAC-Name |
4-(2-chloro-1-hydroxyethyl)benzonitrile |
InChI |
InChI=1S/C9H8ClNO/c10-5-9(12)8-3-1-7(6-11)2-4-8/h1-4,9,12H,5H2 |
InChI-Schlüssel |
UPWAICDFHVIIRY-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C#N)C(CCl)O |
Kanonische SMILES |
C1=CC(=CC=C1C#N)C(CCl)O |
Synonyme |
Benzonitrile, 4-(2-chloro-1-hydroxyethyl)- (9CI) |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Predicted Properties for this compound :
- Higher solubility in polar solvents than chloro- or trifluoroethoxy analogs due to the hydroxyl group.
- Potential thermal instability compared to fully halogenated derivatives.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


